molecular formula C5H9ClO B13449468 (R)-2-Methylbutanoyl Chloride

(R)-2-Methylbutanoyl Chloride

Cat. No.: B13449468
M. Wt: 120.58 g/mol
InChI Key: XRPVXVRWIDOORM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Methylbutanoyl Chloride is an organic compound with the molecular formula C5H9ClO. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly important in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Methylbutanoyl Chloride can be synthesized through various methods. One common method involves the reaction of ®-2-Methylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, producing ®-2-Methylbutanoyl Chloride along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods

In industrial settings, ®-2-Methylbutanoyl Chloride is often produced using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

®-2-Methylbutanoyl Chloride undergoes several types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or water.

    Hydrolysis: Reaction with water to form ®-2-Methylbutanoic acid and hydrochloric acid.

    Reduction: Reaction with reducing agents to form ®-2-Methylbutanol.

Common Reagents and Conditions

Major Products Formed

    ®-2-Methylbutanoic Acid: Formed through hydrolysis.

    ®-2-Methylbutanol: Formed through reduction.

Scientific Research Applications

®-2-Methylbutanoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Methylbutanoyl Chloride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the chlorine atom is replaced by the nucleophile, forming a new compound. This reaction is facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methylbutanoyl Chloride: The enantiomer of ®-2-Methylbutanoyl Chloride.

    2-Methylpropanoyl Chloride: A structural isomer with a different arrangement of atoms.

    Butanoyl Chloride: A similar compound with a different alkyl group.

Uniqueness

®-2-Methylbutanoyl Chloride is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other enantioselective processes .

Properties

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

(2R)-2-methylbutanoyl chloride

InChI

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

XRPVXVRWIDOORM-SCSAIBSYSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)Cl

Canonical SMILES

CCC(C)C(=O)Cl

Origin of Product

United States

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